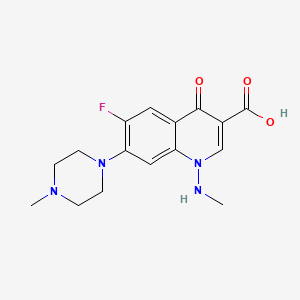

Amifloxacin

Description

structure in UD

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXPNBWPIRDVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235519 | |

| Record name | Amifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86393-37-5 | |

| Record name | Amifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amifloxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amifloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TU5227KYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Amifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Amifloxacin on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which amifloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects through the inhibition of DNA gyrase. It includes a summary of the inhibitory activities of related compounds, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action: Quinolone-Mediated DNA Gyrase Poisoning

This compound, as a member of the quinolone class of antibiotics, targets bacterial type II topoisomerases, primarily DNA gyrase in many Gram-negative bacteria.[1] DNA gyrase is an essential enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process critical for relieving torsional stress during DNA replication and transcription.[2] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[3]

The mechanism of this compound is not merely an inhibition of enzymatic activity but rather the conversion of DNA gyrase into a cytotoxic cellular poison. The process unfolds as follows:

-

Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment) and, through ATP hydrolysis in the GyrB subunits, introduces a transient double-strand break.[3]

-

Quinolone Binding and Ternary Complex Formation: this compound intercalates into the cleaved DNA at the breakage site and binds to residues within the GyrA subunits.[4] This action traps the enzyme in its transient state, forming a stable, covalent gyrase-DNA-quinolone ternary complex.[2]

-

Inhibition of DNA Re-ligation: The presence of the quinolone molecule physically prevents the re-ligation of the cleaved DNA strands.[4]

-

Generation of Double-Strand Breaks: The stalled ternary complex blocks the progression of replication forks.[4] The collision of a replication fork with this complex results in the transformation of the transient break into a permanent and lethal double-strand DNA break.

-

Cell Death: The accumulation of these double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[4]

This stabilization of the "cleavage complex" is the hallmark of quinolone action and distinguishes them as topoisomerase poisons rather than simple catalytic inhibitors.[4]

Quantitative Data: Inhibitory Activity

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

| Levofloxacin | E. coli DNA Gyrase | 2.50 ± 0.14 | [5] |

| Ofloxacin | E. coli DNA Gyrase | 6.20 ± 0.17 | [5] |

| Ciprofloxacin | N. gonorrhoeae DNA Gyrase | 0.00039 | [6] |

Note: Lower IC₅₀ values indicate higher potency. Data from different studies may vary due to different assay conditions.

Experimental Protocols

Characterization of DNA gyrase inhibitors like this compound relies on two primary in vitro assays: the DNA supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular plasmid DNA.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per 20 µL reaction:

-

5X Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

-

Relaxed pBR322 plasmid DNA (Substrate, final concentration ~5 nM).

-

Nuclease-free water to volume.

-

-

Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of this compound (typically dissolved in DMSO) to the experimental tubes. Add an equivalent volume of DMSO to the "no inhibitor" control tube.

-

Enzyme Addition: Add purified E. coli DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate in the absence of inhibitor) to all tubes except the "negative control" (relaxed DNA).

-

Incubation: Incubate all reaction tubes at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye (containing EDTA to chelate Mg²⁺ and a tracking dye like bromophenol blue).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.

-

Relaxed and supercoiled DNA forms will separate, with the supercoiled form migrating faster.

-

Quantify the band intensities for both forms using densitometry software.

-

Calculate the percentage of inhibition at each this compound concentration relative to the "no inhibitor" control.

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Quinolone-Induced DNA Cleavage Assay

This assay directly measures the formation of the ternary cleavage complex by detecting the conversion of supercoiled plasmid DNA into linear DNA. Quinolones stabilize the cleaved intermediate, which is then revealed by treatment with a denaturing agent.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix per 20 µL reaction:

-

5X Assay Buffer (as above, but without ATP , as it is not required for quinolone-induced cleavage).

-

Supercoiled pBR322 plasmid DNA (Substrate, ~5 nM).

-

Nuclease-free water to volume.

-

-

Inhibitor and Enzyme Addition:

-

Aliquot the mixture into tubes.

-

Add varying concentrations of this compound.

-

Add a higher concentration of DNA gyrase than used in supercoiling assays (e.g., 5-10 units).

-

Incubate at 37°C for 30 minutes to allow complex formation.

-

-

Complex Trapping: Add SDS (to a final concentration of ~0.2%) and Proteinase K (to a final concentration of ~0.1 mg/mL). The SDS denatures the gyrase subunits, exposing the covalent link between the protein and the cleaved DNA, while Proteinase K digests the enzyme.

-

Incubation: Incubate for an additional 30 minutes at 37°C to ensure complete protein digestion.

-

Sample Preparation: Stop the reaction and purify the DNA (e.g., via chloroform/isoamyl alcohol extraction followed by ethanol precipitation) to remove remaining protein fragments. Resuspend the DNA pellet in loading dye.

-

Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel. The key species to resolve are:

-

Supercoiled DNA (uncleaved substrate).

-

Linear DNA (product of double-strand cleavage).

-

Nicked/relaxed circular DNA (product of single-strand cleavage).

-

-

Visualization and Analysis:

-

Stain and visualize the gel as described previously.

-

An increase in the linear DNA band with increasing this compound concentration indicates that the drug is acting as a DNA gyrase poison.

-

Quantify the percentage of linear DNA relative to the total DNA in each lane.

-

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Amifloxacin: A Comprehensive Review of its Antibacterial Spectrum

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class of antimicrobial agents. Developed in the 1980s, it exhibits broad-spectrum activity against a range of bacterial pathogens. Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, repair, and recombination.[1][2] This guide provides a detailed overview of the antibacterial spectrum of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism and testing workflows.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, the primary target is DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[1] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death.[1]

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound has demonstrated in vitro activity against a variety of clinically relevant bacteria. Its spectrum is generally characterized by good coverage of Gram-negative aerobes, with moderate activity against some Gram-positive organisms.

Gram-Negative Bacteria

This compound is particularly active against many members of the Enterobacteriaceae family and other Gram-negative bacilli.[3][4][5] It has been shown to be effective against gentamicin-resistant Gram-negative bacteria.[3][4]

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 147 | ≤0.125 | ≤0.125 | - | [5] |

| Klebsiella spp. | 147 | ≤0.125 | ≤0.125 | - | [5] |

| Proteus spp. | 147 | - | ≤0.25 | - | [5] |

| Enterobacter spp. | 147 | - | ≤0.5 | - | [5] |

| Citrobacter spp. | 147 | - | ≤0.5 | - | [5] |

| Providencia spp. | 147 | - | ≤2 | - | [5] |

| Pseudomonas aeruginosa | 147 | - | ≤8 | 1 - 16 | [5] |

| Serratia spp. | 147 | - | ≤8 | - | [5] |

| Acinetobacter calcoaceticus | 147 | - | ≤8 | - | [5] |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

The activity of this compound against Gram-positive bacteria is generally considered to be less potent than its activity against Gram-negative organisms.[6] Its efficacy against staphylococci and streptococci is variable and often lower than that of newer generation fluoroquinolones.[6]

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus spp. (including methicillin-resistant strains) | 208 | - | - | - | [7] |

Anaerobic Bacteria

Data on the in vitro activity of this compound against anaerobic bacteria is limited. Generally, earlier-generation fluoroquinolones have poor activity against most anaerobes.[8][9] While some newer fluoroquinolones have enhanced anti-anaerobic activity, it is not a hallmark of the class to which this compound belongs.[8][9] Specific MIC data for this compound against clinically important anaerobes such as Bacteroides fragilis and Clostridium species were not found in the available literature.

Atypical Pathogens

Similarly, there is a lack of specific data on the activity of this compound against atypical respiratory pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. While fluoroquinolones as a class are known to be effective against these organisms, the potency can vary significantly between different agents.[[“]]

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using standardized susceptibility testing methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate.

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 2: Broth microdilution susceptibility testing workflow.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organisms.

-

Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar at various concentrations to create a series of agar plates with different drug concentrations.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A standardized inoculum of approximately 10⁴ CFU per spot is applied to the surface of each agar plate using a multipoint replicator.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial inoculum.

Conclusion

This compound is a fluoroquinolone antibiotic with a notable in vitro activity profile, particularly against Gram-negative aerobic bacteria. Its efficacy against Gram-positive organisms is more variable, and there is a lack of comprehensive data regarding its activity against anaerobic and atypical pathogens. The standardized methodologies outlined by CLSI provide a robust framework for the in vitro evaluation of this compound's antibacterial spectrum. Further research would be beneficial to fully characterize its activity against a broader range of clinically important bacteria, especially in comparison to newer antimicrobial agents. This would provide a more complete understanding of its potential therapeutic utility in the current landscape of antimicrobial resistance.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant <i>Es… [ouci.dntb.gov.ua]

- 3. Comparative antimicrobial activity of enoxacin, ciprofloxacin, this compound, norfloxacin and ofloxacin against 177 bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC EUCAST [mic.eucast.org]

- 5. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial resistance of Escherichia coli, Enterobacter spp., Klebsiella pneumoniae and Enterococcus spp. isolated from the feces of giant panda - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycoplasma pneumonia: Clinical features and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. The Changes in the Antibiotic Resistance of Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis and Enterococcus faecium in the Clinical Isolates of a Multiprofile Hospital over 6 Years (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

Amifloxacin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class.[1][2] It exhibits a broad spectrum of antibacterial activity, comparable to other fluoroquinolones like ciprofloxacin. This technical guide provides an in-depth exploration of the chemical structure and synthesis pathways of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Structure

This compound is systematically named 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical formula is C16H19FN4O3, with a molar mass of 334.35 g/mol .[2]

The core of the this compound molecule is a quinolone ring system, which is fundamental to its antibacterial activity. Key structural features include:

-

A fluorine atom at the C-6 position , which enhances its antibacterial potency.

-

A carboxylic acid group at the C-3 position , essential for its interaction with bacterial DNA gyrase.

-

A piperazine ring at the C-7 position , which influences the spectrum of activity and pharmacokinetic properties.

-

A unique methylamino group at the N-1 position , distinguishing it from many other fluoroquinolones.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3] |

| SMILES | CNN1C=C(C(=O)O)C(=O)c2cc(F)c(cc12)N3CCN(C)CC3[2] |

| InChI | InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)[2] |

| CAS Number | 86393-37-5[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H19FN4O3 |

| Molar Mass | 334.35 g/mol [2] |

| Appearance | Solid |

| Melting Point | 300 °C |

Synthesis Pathways

The synthesis of this compound, like other fluoroquinolones, is a multi-step process. A common and effective strategy involves the application of the Gould-Jacobs reaction, which is a cornerstone in the formation of the quinolone ring system.[4][5] A retrosynthetic analysis, based on the methodology described by Wentland, suggests key disconnections at the N-C and N-N bonds of the quinolone core.[4]

A plausible synthetic route commences with the commercially available starting material, 3-chloro-4-fluoroaniline.[4][6]

Experimental Protocols

The following protocols represent a generalized synthesis scheme for this compound, based on established methods for fluoroquinolone synthesis.

Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).

-

Reaction Conditions: Heat the mixture, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to approximately 250-300°C.[7] Microwave irradiation can also be employed to shorten reaction times and improve yields.[8][9]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The product often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-Alkylation to form Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as DMF or DMSO.

-

Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen at the 1-position. Then, add a methylating agent, for instance, methyl iodide or dimethyl sulfate.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the N-methylated product.

Step 3: Nucleophilic Aromatic Substitution with 1-Methylpiperazine

-

Reaction Setup: Combine the N-methylated quinolone from Step 2 with an excess of 1-methylpiperazine in a suitable solvent, such as pyridine or DMSO.

-

Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Step 4: N-Amination

-

Reaction Setup: The introduction of the amino group at the N-1 position is a critical and often challenging step. One approach involves the use of an aminating agent.

-

Reagents: Reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating agents can be used. The reaction is typically carried out in a suitable solvent and may require the presence of a base.

-

Reaction Conditions: The reaction conditions will vary depending on the specific aminating agent used.

Step 5: Final Methylamination and Hydrolysis

-

Methylation: The primary amino group introduced in the previous step is then methylated. This can be achieved using a methylating agent under appropriate basic conditions.

-

Hydrolysis: The final step is the hydrolysis of the ester group at the C-3 position to the carboxylic acid. This is typically accomplished by heating with an aqueous acid or base, followed by neutralization to precipitate the final product, this compound.

Table 3: Summary of Key Reactions and Reagents in this compound Synthesis

| Step | Reaction Type | Key Reagents |

| 1 | Gould-Jacobs Reaction | 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate |

| 2 | N-Alkylation | Methylating agent (e.g., Methyl iodide), Base (e.g., K2CO3) |

| 3 | Nucleophilic Aromatic Substitution | 1-Methylpiperazine |

| 4 | N-Amination | Electrophilic aminating agent |

| 5 | N-Methylation & Hydrolysis | Methylating agent, Acid or Base for hydrolysis |

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the complex final molecule.

Conclusion

The chemical structure of this compound, with its key pharmacophoric groups, is well-established and contributes to its potent antibacterial activity. Its synthesis, while complex, relies on well-understood organic reactions, with the Gould-Jacobs reaction being a pivotal step in constructing the fundamental quinolone scaffold. This guide provides a foundational understanding for researchers and professionals, paving the way for further exploration and development in the field of fluoroquinolone antibiotics. Further research to optimize the synthesis pathway, particularly the N-amination step, could lead to more efficient and scalable production methods.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H19FN4O3 | CID 55492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. ablelab.eu [ablelab.eu]

- 9. selectscience.net [selectscience.net]

early studies on the discovery and development of Amifloxacin

An In-depth Technical Guide on the Early Discovery and Development of Amifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly WIN 49375) is a synthetic fluoroquinolone antibiotic that emerged from the extensive research efforts in the 1980s to expand the utility of the quinolone class of antibacterial agents.[1] The quinolones, originating from the discovery of nalidixic acid in 1962, initially had a limited spectrum of activity, primarily against Gram-negative bacteria in urinary tract infections. The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position of the quinolone ring, led to a significant enhancement in potency and a broader spectrum of antibacterial activity. This compound is structurally similar to pefloxacin, with the key distinction of a methylamino group at the N-1 position instead of an ethyl group.[1] This guide provides a comprehensive overview of the early studies on the discovery and development of this compound, focusing on its synthesis, mechanism of action, in vitro and in vivo activity, and early pharmacokinetic evaluations.

Chemical Synthesis

The synthesis of this compound follows the general methodologies developed for fluoroquinolones, with the Gould-Jacobs reaction being a key step in the formation of the quinolone ring system. The retrosynthetic analysis points to a strategy involving the disconnection of the N-C bond of the piperazine ring, the N-N bond of the methylamino group, and the cyclization to form the quinolone core.[2][3]

General Synthetic Pathway

The synthesis of this compound, as described by Wentland and colleagues, involves the following key transformations:

-

Formation of the Quinolone Core: The synthesis typically begins with a suitably substituted aniline derivative, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: The resulting intermediate is then cyclized at high temperature to form the quinolone ring.

-

Introduction of the N-1 Substituent: The methylamino group is introduced at the N-1 position.

-

Addition of the C-7 Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group (commonly a fluorine or chlorine atom) at the C-7 position with N-methylpiperazine.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[2] The primary targets of this inhibition are two essential enzymes involved in DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Topoisomerase IV is the main target for many Gram-positive bacteria.[2]

By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, leading to an accumulation of these breaks and ultimately, cell death.[2]

In Vitro Antibacterial Activity

Early studies evaluated the in vitro activity of this compound against a broad range of clinical isolates. Its potency was compared with other fluoroquinolones and antibacterial agents.

Data Presentation

| Organism (No. of Isolates) | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |

| Escherichia coli | 0.06 - 0.5 | 0.015 - 0.06 | 0.06 - 0.25 |

| Klebsiella pneumoniae | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 1 |

| Enterobacter cloacae | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 1 |

| Pseudomonas aeruginosa | 0.5 - 4 | 0.12 - 1 | 2 - 16 |

| Staphylococcus aureus | 0.25 - 2 | 0.25 - 1 | 0.5 - 4 |

Note: Data compiled from early in vitro studies. Ranges represent MIC50 and MIC90 values where available.

This compound demonstrated good activity against Enterobacteriaceae, comparable to that of norfloxacin and pefloxacin.[1] Against Pseudomonas aeruginosa, it was more active than carbenicillin and mezlocillin.[1] Its activity against Staphylococcus aureus was moderate, with MICs generally ≤2 µg/mL.[1] Compared to ciprofloxacin, this compound was generally less active.[1] The in vitro activity of this compound was not significantly affected by the presence of human serum, inoculum size, or changes in pH between 6 and 8.[1]

Activity of Metabolites

Two major metabolites of this compound, N-desmethyl this compound and this compound N-oxide, were also evaluated for their in vitro activity. The N-oxide metabolite was the least active. However, for the majority of Gram-negative bacteria, N-desmethyl this compound was as active as the parent compound, this compound.[4]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in various murine infection models.

Data Presentation

| Infection Model | Pathogen | This compound ED50 (mg/kg) - Oral | This compound ED50 (mg/kg) - Parenteral |

| Systemic Infection | Escherichia coli | Not Specified | More active than gentamicin |

| Systemic Infection | Gram-negative bacteria | Highly active | Generally less active than cefotaxime |

Note: ED50 (50% effective dose) values were reported to be within two- to three-fold for oral versus parenteral administration.[1]

This compound was highly active via the oral route in mice, with ED50 values being only two- to three-fold higher than those obtained with parenteral administration.[1] Against systemic Gram-negative bacterial infections in mice, this compound was generally less active than cefotaxime but more active than gentamicin.[1] The major piperazinyl-N-desmethyl metabolite of this compound was as effective as the parent drug against experimental infections in mice when administered parenterally. However, when given orally, this metabolite was less potent than this compound.[1]

Pharmacokinetics

Early pharmacokinetic studies in healthy volunteers provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

Data Presentation: Multiple-Dose Pharmacokinetics in Healthy Volunteers

| Dosing Regimen | Cmax (µg/mL) - Day 1 | Cmax (µg/mL) - Day 11 | Tmax (h) | Half-life (h) | % Dose Excreted in Urine |

| 200 mg q12h | 2.52 ± 1.12 | 2.30 ± 0.98 | ~0.98 | 3.58 - 5.78 | 53.9 |

| 400 mg q12h | 4.98 ± 1.44 | 5.41 ± 0.74 | ~0.98 | 3.58 - 5.78 | 53.9 |

| 600 mg q12h | 5.40 ± 2.02 | 8.05 ± 1.68 | ~0.98 | 3.58 - 5.78 | 53.9 |

| 400 mg q8h | 4.59 ± 2.17 | 6.87 ± 2.81 | ~0.98 | 3.58 - 5.78 | 53.9 |

| 600 mg q8h | 6.53 ± 2.44 | 9.53 ± 0.50 | ~0.98 | 3.58 - 5.78 | 53.9 |

| 800 mg q8h | 8.01 ± 3.00 | 11.9 ± 1.92 | ~0.98 | 3.58 - 5.78 | 53.9 |

Data from a multiple-dose study in healthy male volunteers.[5] Values are presented as mean ± standard deviation where available.

This compound was rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 0.98 hours.[5] Steady-state concentrations were achieved by day 5 of multiple dosing.[5] The terminal half-life in plasma ranged from 3.58 to 5.78 hours.[5] A significant portion of the administered dose (mean of 53.9%) was excreted unchanged in the urine.[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of this compound and comparator agents were determined using a standardized broth microdilution method.

-

Inoculum Preparation: Bacterial isolates were grown overnight on an appropriate agar medium. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Drug Dilution: Serial twofold dilutions of the antibiotics were prepared in Mueller-Hinton broth in 96-well microtiter plates.

-

Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

High-Performance Liquid Chromatography (HPLC) for this compound Quantitation

Concentrations of this compound in plasma and urine were determined by a reverse-phase high-pressure liquid chromatography (HPLC) method with UV detection.

-

Sample Preparation (Plasma):

-

To a plasma sample, an internal standard is added.

-

The sample is extracted with chloroform.

-

The organic layer is separated and back-extracted into 0.1 M sodium hydroxide.

-

The aqueous layer is then injected into the HPLC system.

-

-

Sample Preparation (Urine):

-

Urine samples are diluted with water, and an internal standard is added.

-

The diluted sample is then injected into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a specified wavelength.

-

Quantitation: The concentration of this compound is determined by comparing the peak area ratio of the drug to the internal standard against a standard curve.

-

The reported precision of this assay was a standard deviation of ±4.9% in plasma and ±1.1% in urine.[4] The minimum quantifiable levels were 0.032 µg/mL in plasma and 2.7 µg/mL in urine.[4]

Conclusion

The early studies on this compound established it as a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. Its favorable oral bioavailability and pharmacokinetic profile suggested its potential for treating a variety of systemic infections. While it showed comparable activity to some fluoroquinolones of its time, it was generally less potent than ciprofloxacin. The development of this compound contributed to the growing understanding of the structure-activity relationships within the fluoroquinolone class and paved the way for the discovery of newer agents with further improved properties. This technical guide provides a foundational understanding of the preclinical and early clinical development of this compound for researchers and professionals in the field of drug discovery.

References

- 1. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 4. Analysis of this compound in plasma and urine by high-pressure liquid chromatography and intravenous pharmacokinetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Amifloxacin Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amifloxacin, a fluoroquinolone antibiotic, in key preclinical models. The information is compiled from pivotal studies to support research and development activities.

Executive Summary

This compound exhibits distinct pharmacokinetic and metabolic profiles in preclinical species, primarily studied in Sprague-Dawley rats and rhesus monkeys. Following administration, the drug is metabolized to key derivatives, including the piperazinyl-N-oxide and piperazinyl-N-desmethyl metabolites, with notable species differences in metabolic pathways. The primary route of elimination is renal excretion. This guide summarizes the available quantitative data, details the experimental methodologies employed in foundational studies, and visualizes the metabolic pathways and experimental workflows.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound have been characterized in rats and rhesus monkeys. The following tables summarize the key quantitative parameters from intravenous (IV) and oral (PO) administration studies.

Pharmacokinetics in Sprague-Dawley Rats

Data on the plasma pharmacokinetics of the parent this compound in rats are limited in the available literature. Key studies utilized ¹⁴C-labeled this compound, and the reported concentrations reflect total radioactivity, which includes both the parent drug and its metabolites.

Table 1: Blood Radioactivity and Excretion of this compound in Sprague-Dawley Rats [1]

| Parameter | Male | Female |

| Dose (IV & PO) | 20 mg/kg | 20 mg/kg |

| Peak Blood Radioactivity (PO) | 7.54 µg/mL equivalent | 6.73 µg/mL equivalent |

| Time to Peak Blood Radioactivity (PO) | 0.5 h | 0.5 h |

| Urinary Excretion (72h post-IV) | 52.5% of dose | 45.3% of dose |

| Urinary Excretion (72h post-PO) | 50.8% of dose | 37.2% of dose |

| Fecal Excretion | Remainder of the dose | Remainder of the dose |

Pharmacokinetics in Rhesus Monkeys

Studies in female rhesus monkeys provide more detailed pharmacokinetic parameters for the intact drug.

Table 2: Pharmacokinetic Parameters of this compound in Female Rhesus Monkeys (IV Administration)

| Parameter | Value | Reference |

| Dose | 10 mg/kg | [1] |

| Terminal Elimination Half-life (t½) | 2.3 h | [1] |

| Distribution Half-life | ~5 min | |

| Elimination Half-life | 2.2 h | |

| Renal Clearance | 4.4 ± 1.0 mL/kg/min | |

| Total Urinary Excretion (24h) | 80.3% of dose (radioactivity) | [1] |

| Urinary Excretion as this compound (48h) | ~53% of dose |

Metabolism of this compound

This compound is metabolized in preclinical species, with the primary metabolites being the piperazinyl-N-oxide and piperazinyl-N-desmethyl derivatives. There are significant species-specific differences in the metabolic profile.

Metabolite Profile in Sprague-Dawley Rats

In rats, the major metabolite identified is the piperazinyl-N-oxide derivative. The N-desmethyl metabolite was not detected in this species.[1]

Table 3: Urinary Metabolite Profile in Sprague-Dawley Rats (IV Administration) [1]

| Compound | % of Dose in Urine (Male) | % of Dose in Urine (Female) |

| This compound (parent) | 26.2% | 29.0% |

| Piperazinyl-N-oxide metabolite | 17.8% | 7.8% |

Similar excretion profiles were noted after oral administration.[1]

Metabolite Profile in Rhesus Monkeys

In contrast to rats, female rhesus monkeys produce both the piperazinyl-N-desmethyl and piperazinyl-N-oxide metabolites.[1]

Table 4: Urinary Metabolite Profile in Female Rhesus Monkeys (First 12h post-IV Administration) [1]

| Compound | % of Dose in Urine |

| This compound (parent) | 54.5% |

| Piperazinyl-N-desmethyl metabolite | 12.9% |

| Piperazinyl-N-oxide metabolite | 5.6% |

Visualized Metabolic Pathway

The metabolic transformation of this compound in preclinical models is illustrated in the diagram below.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing

-

Sprague-Dawley Rats : Studies utilized both male and female Sprague-Dawley rats.[1] this compound mesylate, including a ¹⁴C-labeled version, was administered orally and intravenously at a dose of 20 mg (base equivalent) per kg.[1]

-

Rhesus Monkeys : Female rhesus monkeys were used for intravenous administration studies.[1] A dose of 10 mg (base equivalent) per kg of ¹⁴C-amifloxacin mesylate was administered intravenously.[1]

Sample Collection and Preparation

-

Blood/Plasma : Blood samples were collected at various time points post-administration. For radioactivity measurements, whole blood was used. For pharmacokinetic analysis of the parent drug, plasma was separated by centrifugation.

-

Urine and Feces : Animals were housed in metabolism cages to allow for the separate collection of urine and feces for excretion balance studies.[1]

-

Sample Preparation for HPLC : For analysis of this compound in plasma and urine, a liquid-liquid extraction method was employed. This involved extraction with chloroform, followed by back-extraction into 0.1 M sodium hydroxide.

Analytical Methodology

-

Radiometric Analysis : Total radioactivity in blood, urine, and feces was determined using liquid scintillation counting.

-

High-Performance Liquid Chromatography (HPLC) : The concentration of this compound and its metabolites were quantified using a reverse-phase HPLC method with UV detection. The minimum quantifiable levels were reported to be 0.032 µg/mL in plasma and 2.7 µg/mL in urine. The precision of the assay, calculated as the overall standard deviation, was ±4.9% in plasma and ±1.1% in urine.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Discussion and Conclusion

The preclinical data on this compound highlight important species differences in its metabolism, with rhesus monkeys exhibiting N-demethylation, a pathway not observed in Sprague-Dawley rats.[1] Both species primarily eliminate the drug and its metabolites via the kidneys. The pharmacokinetic profile in rhesus monkeys indicates a relatively short terminal elimination half-life.

For researchers and drug development professionals, these findings underscore the importance of selecting appropriate preclinical models and considering interspecies metabolic differences when extrapolating data to predict human pharmacokinetics. The provided experimental protocols and analytical methods offer a foundational basis for designing further preclinical studies. The lack of detailed plasma pharmacokinetic data for the parent drug in rats represents a knowledge gap that may need to be addressed in future research to fully characterize the ADME profile of this compound.

References

An In-depth Technical Guide to the Molecular Targets of Amifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone, a class of broad-spectrum antibiotics that have been pivotal in treating a wide array of bacterial infections. Like other members of the fluoroquinolone family, this compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication. This guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for studying its interactions with its targets.

Primary Molecular Targets: Bacterial Type II Topoisomerases

The primary molecular targets of this compound are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[2]

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones.[1] this compound has demonstrated potent inhibitory activity against the DNA gyrase of Escherichia coli.[3]

-

Topoisomerase IV: The primary role of topoisomerase IV is the decatenation (unlinking) of daughter chromosomes following DNA replication. This allows for the proper segregation of the newly replicated chromosomes into the daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones.[1]

Mechanism of Action

This compound, like other fluoroquinolones, functions by inhibiting the ligase activity of DNA gyrase and topoisomerase IV.[1] The process involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA. This complex stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle.[4] The accumulation of these unrepaired double-strand breaks in the bacterial chromosome triggers a cascade of events leading to the inhibition of DNA replication and ultimately, cell death.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for 90% of Isolates (MIC90)

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | ≤ 0.125 |

| Klebsiella sp. | ≤ 0.125 |

| Proteus sp. | ≤ 0.25 |

| Enterobacter sp. | ≤ 0.5 |

| Citrobacter sp. | ≤ 0.5 |

| Providencia sp. | ≤ 2.0 |

| Pseudomonas aeruginosa | ≤ 8.0 |

| Serratia sp. | ≤ 8.0 |

| Acinetobacter calcoaceticus | ≤ 8.0 |

Data sourced from a study on the inhibitory and bactericidal activities of this compound.

For comparative purposes, the following table presents IC50 values for other widely studied fluoroquinolones against DNA gyrase and topoisomerase IV.

Table 2: Comparative IC50 Values of Other Fluoroquinolones

| Fluoroquinolone | Target Enzyme | Organism | IC50 (µg/mL) |

| Ciprofloxacin | DNA Gyrase | E. coli | 1.15 |

| Topoisomerase IV | S. aureus | 31.6 | |

| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 |

| Topoisomerase IV | E. faecalis | 8.49 | |

| Moxifloxacin | DNA Gyrase | S. aureus | 10.3 |

| Topoisomerase IV | S. aureus | 2.58 | |

| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 |

| Topoisomerase IV | E. faecalis | 4.24 |

This data is compiled from multiple sources for comparative context.[5][6][7]

Experimental Protocols

The inhibition of DNA gyrase and topoisomerase IV by this compound and other fluoroquinolones can be assessed through various in vitro assays. The most common are the DNA supercoiling assay for DNA gyrase and the DNA decatenation assay for topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity by a compound is then quantified.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), ATP, and the relaxed pBR322 plasmid DNA.

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

-

Enzyme Addition and Incubation: Purified DNA gyrase is added to the mixtures to initiate the reaction. The reactions are then incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent like EDTA and a denaturing agent.

-

Analysis by Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[4]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), often using kinetoplast DNA (kDNA) from Crithidia fasciculata as a substrate.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, potassium glutamate, MgCl2, DTT, ATP, and kDNA.[4]

-

Inhibitor Addition: Different concentrations of the test compound are added to the reaction tubes.

-

Enzyme Addition and Incubation: Purified topoisomerase IV is added to start the reaction, followed by incubation at 37°C for a set duration (e.g., 30 minutes).[8]

-

Reaction Termination: The reaction is stopped, typically by the addition of EDTA.

-

Analysis by Agarose Gel Electrophoresis: The samples are run on an agarose gel. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.[8]

-

Quantification: The amount of released minicircles is quantified. The IC50 is the inhibitor concentration that reduces the decatenation activity by 50%.[9]

Logical Relationships of Target Preference

The preference of a fluoroquinolone for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species. This target preference has implications for the development of resistance.

Conclusion

This compound's antibacterial efficacy is derived from its potent inhibition of the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, leading to the cessation of DNA replication and cell death. Understanding the nuances of its interaction with these molecular targets, supported by robust quantitative assays, is fundamental for overcoming resistance and developing next-generation antimicrobial agents.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound against outer membrane mutants of the family Enterobacteriaceae and frequency of spontaneous resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. researchgate.net [researchgate.net]

initial screening of Amifloxacin against various bacterial strains

An In-depth Technical Guide to the Initial Screening of Amifloxacin Against Various Bacterial Strains

Introduction

This compound is a synthetic fluoroquinolone, a class of broad-spectrum bactericidal agents.[1][2] Like other quinolones, its core structure is related to 4-quinolone.[1] These antimicrobials are notable for being the only class that directly inhibits bacterial DNA synthesis.[3] Their mechanism of action involves interfering with DNA replication by preventing the unwinding and duplication of bacterial DNA.[1] This guide provides a technical overview of the initial in vitro screening of this compound, presenting its activity against a range of bacterial strains, detailing the experimental protocols for susceptibility testing, and illustrating its mechanism of action and common resistance pathways.

Quantitative Data: In Vitro Antibacterial Activity

The initial screening of this compound demonstrated significant activity against a variety of pathogenic bacteria. The primary metric for in vitro susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

The tables below summarize the MIC values for this compound against several Gram-negative and Gram-positive clinical isolates. The MIC90 value represents the concentration at which 90% of the tested strains were inhibited.

Table 1: this compound Activity Against Gram-Negative Bacilli [4]

| Bacterial Species | Number of Strains | MIC90 (μg/mL) |

| Escherichia coli | 20 | ≤ 0.125 |

| Klebsiella sp. | 20 | ≤ 0.125 |

| Proteus sp. | 20 | ≤ 0.25 |

| Enterobacter sp. | 20 | ≤ 0.5 |

| Citrobacter sp. | 10 | ≤ 0.5 |

| Providencia sp. | 10 | ≤ 2 |

| Pseudomonas aeruginosa | 20 | ≤ 8 |

| Serratia sp. | 10 | ≤ 8 |

| Acinetobacter calcoaceticus | 17 | ≤ 8 |

Table 2: Comparative Activity of this compound Against Aminoglycoside-Resistant Pseudomonas aeruginosa [5]

| Antibiotic | MIC50 (μg/mL) |

| This compound | 4 |

| Gentamicin | >128 |

| Aztreonam | 128 |

| Cefotaxime | 64 |

| Ampicillin | >128 |

| Cephalexin | >128 |

| Cinoxacin | >128 |

Studies have shown that for many Gram-negative bacteria, the activity of this compound's metabolite, N-desmethyl this compound, is comparable to the parent compound.[6][7] Overall, this compound's potency was found to be equivalent to norfloxacin and lomefloxacin but less than ciprofloxacin.[6][7]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antimicrobial screening. The data presented were primarily generated using standardized agar dilution or broth microdilution methods.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth in a liquid medium.[8][9]

-

Inoculum Preparation:

-

A pure culture of the test bacterial strain is grown overnight on a suitable agar medium.

-

Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard.

-

This standardized culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[9]

-

-

Preparation of Antimicrobial Dilutions:

-

Inoculation and Incubation:

-

50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.[9]

-

Control wells are included: a positive control (bacteria, no antibiotic) and a negative control (broth only, no bacteria).[10]

-

The plate is incubated at 37°C for 16-24 hours.[9]

-

-

Result Interpretation:

-

After incubation, the plate is examined visually for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed.[9]

-

Mechanism of Action and Resistance

Primary Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][11]

-

Enzyme Inhibition: These enzymes are crucial for managing DNA topology, such as supercoiling, which is necessary to initiate DNA replication and relieve torsional stress during the process.[12][13]

-

Formation of Ternary Complex: Quinolones bind to the complex formed between the enzyme and the bacterial DNA.[14] This interaction stabilizes the complex, trapping the enzyme on the DNA.[12]

-

DNA Damage and Cell Death: The stabilized enzyme-DNA complex blocks the movement of the replication fork.[12] This leads to double-strand breaks in the DNA, which are ultimately lethal to the bacterium, causing cell death.[1][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[1]

Mechanisms of Bacterial Resistance

Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through several key mechanisms.[15]

-

Target Enzyme Alterations: The most common form of resistance involves mutations in the chromosomal genes that encode for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[14][16] These mutations alter the enzyme structure, reducing the binding affinity of this compound to the enzyme-DNA complex, thereby diminishing its inhibitory effect.[3] High-level resistance often involves sequential mutations in both target enzymes.[16]

-

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main strategies:

-

Decreased Permeability: Alterations in outer membrane proteins (porins) can reduce the influx of the drug into the bacterial cell.[17]

-

Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport the drug out of the cell, preventing it from reaching its target enzymes.[15][17]

-

-

Plasmid-Mediated Resistance: Resistance can also be acquired through plasmids.[14] These plasmids may carry genes like qnr, which produces a protein that protects DNA gyrase and topoisomerase IV from quinolone inhibition.[15] While this mechanism typically confers only low-level resistance, it can facilitate the selection of higher-level resistance mutations.[15]

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory and bactericidal activities of this compound, a new quinolone carboxylic acid, compared with those of seven other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro comparison of this compound and six other antibiotics against aminoglycoside-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activities of this compound and two of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activities of this compound and two of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Amifloxacin: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Amifloxacin, a synthetic fluoroquinolone antibiotic, has been a subject of significant research in the quest for potent antimicrobial agents. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of new, more effective derivatives. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying principles.

Core Structure and Key Positions for Modification

The foundational structure of this compound, like other quinolones, is a bicyclic core. The antibacterial potency and spectrum of this compound and its analogs are profoundly influenced by substitutions at several key positions: the N-1, C-6, C-7, and C-8 positions.[1] The essential pharmacophore for antibacterial activity is the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately, cell death.[2] The affinity for and inhibition of these enzymes are key determinants of the drug's potency and are significantly influenced by its structural features.

Quantitative Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy of this compound and its derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The inhibitory effect on its primary target is quantified by the half-maximal inhibitory concentration (IC50) against DNA gyrase.

Substitutions at the N-1 Position

The substituent at the N-1 position plays a crucial role in the overall potency of fluoroquinolones. For this compound, the N-1 substituent is a methylamino group. Studies on various fluoroquinolones have shown that small alkyl groups, such as ethyl, or a cyclopropyl group at this position generally enhance antibacterial activity.[1] The methylamino group in this compound is considered a bioisostere of the N-1-ethyl group found in many other potent quinolones.[1]

The Critical Role of the C-6 Fluorine Atom

A hallmark of the fluoroquinolone class is the presence of a fluorine atom at the C-6 position. This substitution dramatically enhances the antibacterial potency by increasing the penetration of the drug into bacterial cells and improving its binding to the DNA gyrase-DNA complex.[1] This enhancement is a consistent finding across the vast majority of clinically relevant quinolones.

Influence of the C-7 Substituent

The substituent at the C-7 position significantly impacts the antibacterial spectrum and potency. This compound possesses a 4-methyl-1-piperazinyl group at this position. This moiety is common among potent fluoroquinolones and contributes to broad-spectrum activity.[1] Modifications at the C-7 position have been extensively explored in the development of new quinolone analogs. The introduction of various heterocyclic rings can modulate the drug's activity against both Gram-positive and Gram-negative bacteria, as well as its pharmacokinetic properties.[3] For instance, the presence of a piperazinyl or pyrrolidinyl ring at C-7 is often associated with good antibacterial activity.[1]

The C-8 Position: Fine-Tuning Activity

While not as extensively modified as the C-7 position, the C-8 substituent can also influence the activity of fluoroquinolones. In this compound, this position is unsubstituted (hydrogen). However, the introduction of a halogen or a methoxy group at C-8 has been shown in other fluoroquinolones to enhance activity against anaerobic and Gram-positive bacteria.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ≤0.125 | [4] |

| Klebsiella sp. | ≤0.125 | [4] |

| Proteus sp. | ≤0.25 | [4] |

| Enterobacter sp. | ≤0.5 | [4] |

| Citrobacter sp. | ≤0.5 | [4] |

| Providencia sp. | ≤2 | [4] |

| Pseudomonas aeruginosa | ≤8 | [4] |

| Serratia sp. | ≤8 | [4] |

| Acinetobacter calcoaceticus | ≤8 | [4] |

| Aminoglycoside-resistant P. aeruginosa | 1 - 16 | [4] |

Note: The MIC90 (the concentration required to inhibit 90% of the isolates) for E. coli, Klebsiella species, Aeromonas, Salmonella, Shigella, Citrobacter, Enterobacter species, Proteus mirabilis, Serratia marcescens, and Morganella morganii was reported to be ≤0.5 µg/ml. This compound inhibited Branhamella, Haemophilus, and Neisseria at ≤0.25 µg/ml, and 90% of Pseudomonas aeruginosa at 4 µg/ml. It also showed activity against staphylococci, including methicillin-resistant isolates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines for key experiments.

Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that prevents visible growth.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., water or DMSO) at a concentration of at least 1000 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound (this compound or its analog) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS) and EDTA.

-

Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until the relaxed and supercoiled DNA bands are adequately separated.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in SAR analysis.

Caption: Key structural positions of this compound influencing its antibacterial activity.

Caption: Workflow for this compound SAR studies.

Conclusion